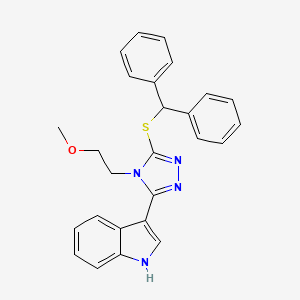
3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(Benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an indole moiety, and a benzhydrylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Benzhydrylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazole ring with benzhydrylthiol.
Attachment of the Indole Moiety: The indole ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives and palladium catalysts.
Addition of the 2-Methoxyethyl Group: This can be achieved through alkylation reactions using 2-methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzhydrylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the indole moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the indole ring or electrophilic substitution on the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives of the triazole or indole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for multiple functionalization possibilities, making it valuable in the synthesis of novel organic compounds.
Biology
The compound’s potential biological activities, such as antimicrobial, antifungal, or anticancer properties, are of significant interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties. Its triazole and indole moieties are known to exhibit a range of biological activities, which could be harnessed for therapeutic purposes.
Industry
In the materials science field, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its ability to undergo various chemical modifications makes it a valuable building block for advanced materials.
Mécanisme D'action
The mechanism by which 3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The triazole ring might participate in hydrogen bonding or coordination with metal ions, while the indole moiety could engage in π-π interactions with aromatic amino acids in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-(Benzhydrylthio)-4H-1,2,4-triazol-3-yl)-1H-indole: Lacks the 2-methoxyethyl group, potentially altering its solubility and reactivity.
3-(5-(Benzhydrylthio)-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Contains a hydroxyl group instead of a methoxy group, which could affect its hydrogen bonding capabilities and biological activity.
3-(5-(Benzhydrylthio)-4-(2-chloroethyl)-4H-1,2,4-triazol-3-yl)-1H-indole: The chloro group could make it more reactive in substitution reactions.
Uniqueness
The presence of the 2-methoxyethyl group in 3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole imparts unique properties, such as increased solubility in organic solvents and potential for specific interactions in biological systems. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Propriétés
IUPAC Name |
3-[5-benzhydrylsulfanyl-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS/c1-31-17-16-30-25(22-18-27-23-15-9-8-14-21(22)23)28-29-26(30)32-24(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,18,24,27H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOSSVIUAZNFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
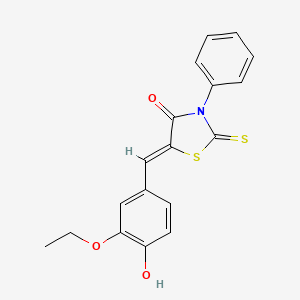
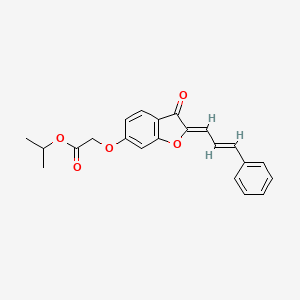
![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2785305.png)

![4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2785308.png)
![(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2785309.png)
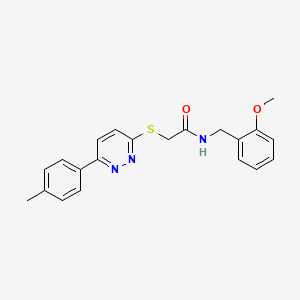
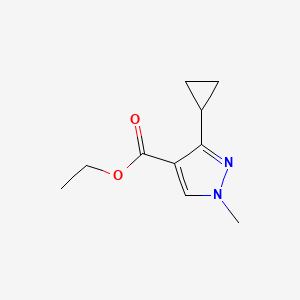
![5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2785314.png)

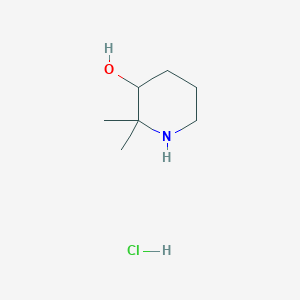
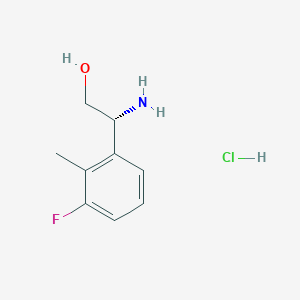
![2-(4-Cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2785320.png)
![3-(1-(5-bromonicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2785321.png)
